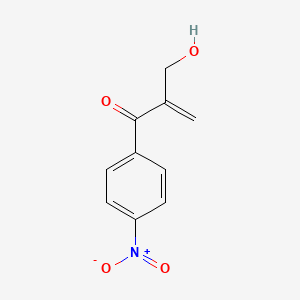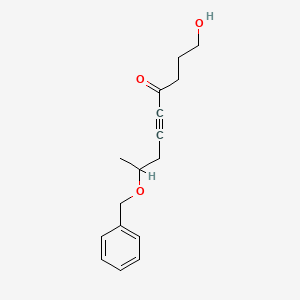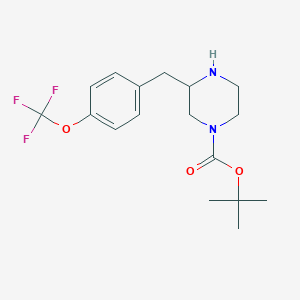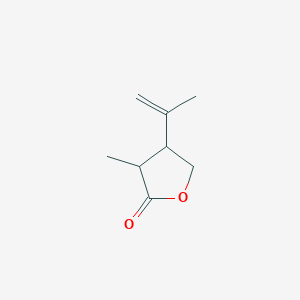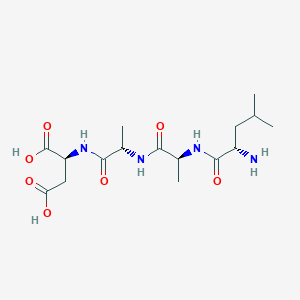![molecular formula C10H14O6S B12596715 [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid CAS No. 650597-69-6](/img/structure/B12596715.png)
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid is a chemical compound that combines the structural features of a benzodioxin ring system with a methanol group and methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Methanol Group: The hydroxymethylation of the benzodioxin ring can be carried out using formaldehyde and a suitable base.
Addition of Methanesulfonic Acid: The final step involves the reaction of the hydroxymethylated benzodioxin with methanesulfonic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzodioxin ring or the methanol group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Modified benzodioxin derivatives.
Substitution: Various substituted benzodioxin compounds.
Scientific Research Applications
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparison with Similar Compounds
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid can be compared with similar compounds such as:
Benzodioxin Derivatives: Compounds with similar ring structures but different functional groups.
Methanol Derivatives: Compounds with a methanol group attached to different ring systems.
Methanesulfonic Acid Derivatives: Compounds containing methanesulfonic acid attached to various organic frameworks.
Uniqueness
The uniqueness of this compound lies in its combination of a benzodioxin ring with a methanol group and methanesulfonic acid, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
650597-69-6 |
|---|---|
Molecular Formula |
C10H14O6S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H10O3.CH4O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-5(2,3)4/h1-4,7,10H,5-6H2;1H3,(H,2,3,4)/t7-;/m0./s1 |
InChI Key |
PDTWDSRUIWXRLP-FJXQXJEOSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H](OC2=CC=CC=C2O1)CO |
Canonical SMILES |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



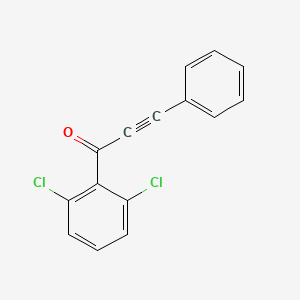
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)

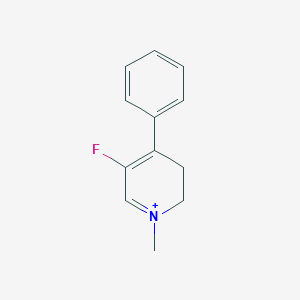

![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
